molecular formula C22H26N4O4 B14925415 3-(3-methoxyphenyl)-6-methyl-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(3-methoxyphenyl)-6-methyl-N-[1-(morpholin-4-yl)propan-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925415
M. Wt: 410.5 g/mol
InChI Key: GKBDLNRJBRWEON-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific reaction being performed.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazole derivatives, such as:

Uniqueness

What sets 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(1-METHYL-2-MORPHOLINOETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methyl-N-(1-morpholin-4-ylpropan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H26N4O4/c1-14-11-18(21(27)23-15(2)13-26-7-9-29-10-8-26)19-20(25-30-22(19)24-14)16-5-4-6-17(12-16)28-3/h4-6,11-12,15H,7-10,13H2,1-3H3,(H,23,27)

InChI Key

GKBDLNRJBRWEON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC(C)CN4CCOCC4

Origin of Product

United States

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